(Dhq)2aqn

Beschreibung

Context: Cinchona Alkaloid-Derived Catalysts in Asymmetric Synthesis

The use of (DHQ)2AQN is rooted in the extensive history of Cinchona alkaloids in asymmetric synthesis. researchgate.net These natural products, extracted from the bark of the Cinchona tree, include compounds like quinine, quinidine (B1679956), cinchonine, and cinchonidine. bohrium.com For decades, these molecules have been prized in synthetic organic chemistry for their inherent chirality, relative abundance, and affordability. dovepress.comrsc.org Their rigid, well-defined three-dimensional structures provide an effective chiral environment for a wide array of chemical transformations. bohrium.com

Scientists have leveraged these natural scaffolds by chemically modifying them to create a diverse library of catalysts with tailored properties. dovepress.com Modifications often target the C9 hydroxyl group, introducing new functionalities such as amines, ureas, thioureas, and amides to enhance catalytic activity and selectivity. dovepress.comrsc.org These derivatives have proven to be versatile catalysts for numerous asymmetric reactions, including nucleophilic additions, cycloadditions, oxidations, and reductions. dovepress.combohrium.com The development of phase-transfer catalysts from Cinchona alkaloids represents another significant advancement, offering operationally simple and environmentally conscious methods for industrial applications. bohrium.comrsc.org

Evolution and Significance of Anthraquinone-Bridged Cinchona Alkaloids in Chiral Catalyst Development

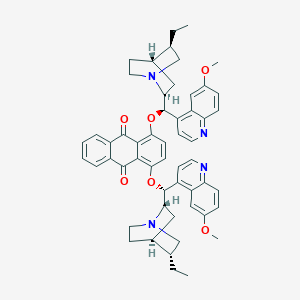

The progression from single (monomeric) Cinchona alkaloid catalysts to linked (dimeric) versions marked a significant leap in the quest for higher enantioselectivity. acs.orgsigmaaldrich.com Researchers found that connecting two alkaloid units via a spacer could create a more defined and effective chiral pocket. This compound is a prime example of this strategy, where two dihydroquinine units are tethered by an anthraquinone (B42736) linker. dovepress.comacs.org

This dimeric structure is not merely a duplication of catalytic sites but a synergistic design. The anthraquinone bridge holds the two chiral units in a specific orientation, creating a C2-symmetric-like environment that is highly effective at discriminating between the two faces of a prochiral substrate. This structural feature is crucial for its role as a superior ligand in Sharpless asymmetric dihydroxylation reactions, facilitating the formation of diols with high enantiomeric excess (ee). sigmaaldrich.comsmolecule.com

The significance of this compound extends beyond dihydroxylation. It has demonstrated remarkable efficacy in other stereoselective transformations. For instance, it has been successfully employed as a catalyst in the kinetic resolution of cyclic anhydrides and amino acid precursors, allowing for the separation of enantiomers with high selectivity. brandeis.edubrandeis.edu It has also been used to catalyze asymmetric substitution reactions, such as the reaction of isatin-derived hydrazones with Morita-Baylis-Hillman adducts, to produce complex chiral molecules. nih.govacs.org These applications underscore the versatility and importance of the anthraquinone-bridged design in modern chiral catalyst development.

Detailed Research Findings

The efficacy of this compound as a chiral catalyst is demonstrated in its application across various asymmetric reactions, consistently yielding products with high levels of stereochemical purity.

Asymmetric Desymmetrization of Cyclic Anhydrides

In the catalytic desymmetrization of meso-cyclic anhydrides, this compound facilitates the addition of methanol (B129727) to produce chiral hemiesters. The catalyst's structure allows for a predictable stereochemical outcome. The following table presents results from the desymmetrization of representative anhydrides catalyzed by this compound. brandeis.edu

| Anhydride (B1165640) Substrate | Time (h) | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| cis-Cyclohexane-1,2-dicarboxylic acid anhydride | 12 | 0 | 96 |

| cis-4-Cyclohexene-1,2-dicarboxylic acid anhydride | 12 | -25 | 92 |

| 2,3-Dimethylsuccinic anhydride | 2 | 25 | 86 |

| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | 24 | -25 | 98 |

Table 1: Performance of this compound in the asymmetric desymmetrization of various cyclic anhydrides. Data sourced from a study on nonenzymatic catalytic methods for preparing chiral hemiesters. brandeis.edu

Asymmetric Kinetic Resolution

This compound has also been proven effective in the kinetic resolution of N-protected α-amino acid N-carboxyanhydrides (UNCAs). This process allows for the separation of racemic mixtures into their constituent enantiomers.

| Racemic UNCA Substrate | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Ester (%) | Selectivity Factor (s) |

| N-Cbz-phenylalanine NCA | 24 | 42 | 80 | 16 |

| N-Cbz-phenylalanine NCA | 72 | 47 | 93 | 79 |

| N-Cbz-alanine NCA | 24 | 49 | 85 | 32 |

| N-Cbz-leucine NCA | 24 | 47 | 81 | 21 |

Table 2: Results for the this compound-catalyzed kinetic resolution of various UNCAs with methanol. Data sourced from research on the asymmetric synthesis of α-amino acids. brandeis.edu

Eigenschaften

IUPAC Name |

1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33-,34-,45-,46-,53+,54+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCFYUDCVYJQRN-KESJXZTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H56N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176097-24-8 | |

| Record name | 1,4-Bis[[(8α,9R)-10,11-dihydro-6′-methoxycinchonan-9-yl]oxy]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176097-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (DHQ)2AQN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Catalyzed by Dhq 2aqn and Its Pseudoenantiomer Dhqd 2aqn

Asymmetric Dihydroxylation (AD) Reactions

Asymmetric dihydroxylation (AD) is a powerful method for the conversion of alkenes into chiral vicinal diols, which are valuable building blocks in organic synthesis. The use of (DHQ)2AQN and (DHQD)2AQN as ligands in osmium-catalyzed dihydroxylation has become a reliable and widely used strategy. researchgate.netnumberanalytics.comwikipedia.org

The this compound and (DHQD)2AQN ligands have demonstrated broad substrate scope in asymmetric dihydroxylation, proving effective for a wide range of alkenes. smolecule.comthieme-connect.de These ligands are particularly superior for olefins with aliphatic substituents and those bearing heteroatoms in the allylic position. smolecule.com High enantioselectivities, often exceeding 90% enantiomeric excess (ee), are consistently achieved. smolecule.com For instance, the dihydroxylation of (E)-stilbene using (DHQD)2PHAL, a closely related ligand, results in the corresponding diol with greater than 99.5% ee. thieme-connect.de

The choice between this compound and (DHQD)2AQN dictates the facial selectivity of the dihydroxylation, leading to the formation of pseudoenantiomeric products. wikipedia.org Generally, (DHQ)2-based ligands deliver the hydroxyl groups to the α-face of the alkene, while (DHQD)2-based ligands direct them to the β-face. rsc.org

Table 1: Asymmetric Dihydroxylation of Various Alkenes with this compound and (DHQD)2AQN (Note: This table is a representative compilation based on typical outcomes and may not reflect specific experimental results.)

| Alkene Substrate | Ligand | Product Configuration | Typical Enantiomeric Excess (% ee) |

| trans-Stilbene | This compound | (S,S)-1,2-Diphenyl-1,2-ethanediol | >99 |

| trans-Stilbene | (DHQD)2AQN | (R,R)-1,2-Diphenyl-1,2-ethanediol | >99 |

| Styrene | This compound | (S)-1-Phenyl-1,2-ethanediol | 92-98 |

| Styrene | (DHQD)2AQN | (R)-1-Phenyl-1,2-ethanediol | 92-98 |

| 1-Octene | This compound | (S)-1,2-Octanediol | ~95 |

| 1-Octene | (DHQD)2AQN | (R)-1,2-Octanediol | ~95 |

The ligands this compound and (DHQD)2AQN play a crucial role in controlling both the regioselectivity and stereoselectivity of the asymmetric dihydroxylation. rsc.org In the case of unsymmetrical alkenes, the regioselectivity of the dihydroxylation can be a significant challenge. However, the structure of the ligand, particularly the nature of the linker (e.g., AQN vs. PHAL), can strongly influence the regiochemical outcome. rsc.org

The stereochemical control arises from the formation of a chiral complex between the osmium tetroxide and the ligand. harvard.edu This complex creates a binding pocket that preferentially accommodates the alkene in a specific orientation, leading to facial-selective attack by the osmium. harvard.edu For example, using (DHQD)2AQN often results in attack from the β-face of the alkene. thieme-connect.dersc.org

The Sharpless asymmetric dihydroxylation using this compound and (DHQD)2AQN has been successfully applied to the synthesis of versatile fluorinated C4 building blocks. researchgate.net A multi-gram scale synthesis of a 4-fluorobut-2E-enoate was achieved, followed by asymmetric dihydroxylation to produce all four diastereoisomers of a fluorinated C4 building block with high enantiomeric enrichment. researchgate.net The this compound and (DHQD)2AQN ligands proved to be the most effective for this transformation. researchgate.net The stereoselective incorporation of fluorine can significantly alter the physical and chemical properties of molecules, which is beneficial in fields like medicinal chemistry. d-nb.info

Table 2: Asymmetric Dihydroxylation in the Synthesis of Fluorinated C4 Building Blocks

| Substrate | Ligand | Diastereomeric Ratio | Enantiomeric Excess (% ee) |

| Ethyl (E)-4-fluorobut-2-enoate | This compound | >95:5 | >95 |

| Ethyl (E)-4-fluorobut-2-enoate | (DHQD)2AQN | >95:5 | >95 |

A versatile approach to the synthesis of the pyrrolizidine (B1209537) alkaloid skeleton has been developed, where a key step involves the asymmetric dihydroxylation of a chiral vinyl azido (B1232118) alcohol using this compound as the ligand. cnr.itresearchgate.netnih.gov This method allows for the complete stereocontrolled synthesis of novel pyrrolizidine iminosugars. cnr.itresearchgate.netnih.gov The use of this compound was crucial for achieving excellent diastereomeric ratios in the dihydroxylation of unsaturated azido alcohols. torvergata.it While this compound provided the desired diastereomer, the use of its pseudoenantiomer (DHQD)2AQN led to the formation of the "unnatural" diastereoisomer, although it did not completely reverse the diastereomeric ratio. cnr.it

Application in Stereoselective Synthesis of Fluorinated C4 Building Blocks

Kinetic Resolution and Desymmetrization Strategies

Catalytic Asymmetric Desymmetrization of Meso Cyclic Anhydrides

The asymmetric desymmetrization of meso cyclic anhydrides via alcoholysis is a potent strategy for accessing chiral hemiesters, which are valuable building blocks in organic synthesis. researchgate.netnih.gov The use of this compound and its pseudoenantiomer, (DHQD)2AQN, as catalysts for this transformation has been shown to be highly effective, providing excellent yields and high enantioselectivities for a broad range of substrates. brandeis.eduresearchgate.net

Kinetic studies suggest that the reaction proceeds through a general base catalysis mechanism, where the cinchona alkaloid activates the alcohol nucleophile. nih.gov The remarkable efficiency and stereoselectivity of these catalysts are attributed to their ability to form an enzyme-like chiral pocket, which effectively differentiates between the two enantiotopic carbonyl groups of the meso anhydride (B1165640). nih.govbrandeis.edu This stereochemical control is highly predictable; employing this compound or (DHQD)2AQN typically results in the formation of the corresponding opposite enantiomer of the hemiester product. brandeis.edu

The reaction is applicable to a wide array of monocyclic, bicyclic, and tricyclic meso anhydrides. brandeis.eduresearchgate.net For instance, the methanolysis of cis-cyclohexane-1,2-dicarboxylic acid anhydride on a 5.0 mmol scale, catalyzed by 5 mol % of (DHQD)2AQN, proceeds to near-quantitative yield (97%) and excellent enantiomeric excess (97% ee). brandeis.edu A key advantage of this methodology is the straightforward workup, where a simple acid extraction can efficiently separate the basic catalyst from the desired acidic hemiester product. brandeis.edu

| Substrate (Anhydride) | Catalyst | Product (Hemiester) Enantiomeric Excess (ee %) | Yield (%) |

| cis-Cyclopentane-1,2-dicarboxylic acid anhydride | (DHQD)2AQN | 95 | 98 |

| cis-Cyclohexane-1,2-dicarboxylic acid anhydride | (DHQD)2AQN | 97 | 97 |

| endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | (DHQD)2AQN | 97 | 94 |

| 3-Methylglutaric anhydride | (DHQD)2AQN | 91 | 92 |

| cis-2,3-Dimethylsuccinic anhydride | (DHQD)2AQN | 93 | - |

Data sourced from studies utilizing (DHQD)2AQN. The use of this compound generally provides the opposite enantiomer with similar high yield and enantioselectivity. brandeis.edu

Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric Cyanation of Ketones

The development of highly enantioselective methods for the cyanation of ketones is a significant area of research, as the resulting cyanohydrins are versatile intermediates in the synthesis of various valuable organic compounds. units.it Modified cinchona alkaloids, particularly this compound and (DHQD)2AQN, have been identified as effective chiral Lewis base catalysts for this transformation. units.itsigmaaldrich.com

These catalysts facilitate the asymmetric addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to prochiral ketones. sigmaaldrich.comresearchgate.net The reaction proceeds with high enantioselectivity, overcoming challenges associated with the substrate specificity often seen in enzymatic methods. researchgate.net The use of an alcohol additive, like isopropanol, can be crucial for driving the catalyst turnover. researchgate.net This methodology allows for the synthesis of densely functionalized, tetrasubstituted chiral carbon centers bearing silyl, cyano, and hydroxy groups in an optically active form. researchgate.net

| Ketone Substrate | Cyanating Agent | Catalyst | Product | Enantiomeric Excess (ee %) |

| Acetophenone | TMSCN | This compound | (R)-Acetophenone cyanohydrin | High |

| Propiophenone | TMSCN | This compound | (R)-Propiophenone cyanohydrin | High |

General representation of the catalytic asymmetric cyanation of ketones. Specific ee values can vary based on reaction conditions and ketone structure.

Asymmetric Substitution of Isatin-Derived Hydrazones with O-Boc-Protected Morita–Baylis–Hillman Adducts

An important application of this compound is in the asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita–Baylis–Hillman (MBH) adducts. nih.govacs.org This reaction represents a novel strategy for the synthesis of enantioenriched azo compounds that incorporate an oxindole (B195798) scaffold. nih.govresearchgate.net

The this compound-catalyzed process affords these complex molecules in good yields and with high enantioselectivities, reaching up to 91% yield and 93% ee. nih.govacs.org A screening of various cinchona alkaloid-derived catalysts revealed that this compound was superior for this specific transformation. acs.org The reaction proceeds under mild conditions and demonstrates the versatility of these catalysts in facilitating challenging carbon-carbon bond formations. acs.org

| Hydrazone Substrate (Isatin-derived) | MBH Adduct | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| Phenylhydrazone of Isatin (B1672199) | O-Boc-protected MBH adduct of methyl acrylate | This compound | up to 91 | up to 93 |

| Substituted Phenylhydrazones of Isatin | Various O-Boc-protected MBH adducts | This compound | Good | Good to Excellent |

This table summarizes the general findings for the this compound-catalyzed asymmetric substitution reaction. nih.govacs.org

Organocatalyzed Asymmetric Bromolactonization of Aryl Acrylate-Type Carboxylic Acids

The enantioselective halocyclization of unsaturated acids is a powerful tool for constructing chiral lactones. sciforum.net While various cinchona and bis-cinchona alkaloids are explored for these reactions, the specific application of this compound in the bromolactonization of aryl acrylate-type carboxylic acids leading to 3-substituted isobenzofuranones has been investigated. sciforum.net

The reaction mechanism is believed to involve the formation of a halonium ion intermediate from the olefin, followed by an antiperiplanar intramolecular cyclization. sciforum.net The chiral catalyst, in this case a cinchona alkaloid derivative, controls the stereochemistry of this cyclization, leading to an enantioenriched product. While a range of cinchona alkaloids have been tested, demonstrating the general applicability of this class of catalysts, specific bifunctional thiocarbamate derivatives of quinidine (B1679956) have shown high regioselectivity in this transformation. sciforum.netresearchgate.net The development of catalyst-controlled enantiodivergent bromolactonization highlights the nuanced role that the catalyst structure plays in determining the stereochemical outcome. sci-hub.se

| Substrate (Aryl Acrylate Carboxylic Acid) | Brominating Agent | Catalyst System | Product | Enantiomeric Excess (ee %) |

| 2-(1-Phenylvinyl)benzoic acid | N-Bromosuccinimide (NBS) | Quinidine thiocarbamate | 3-Bromo-3-phenylisobenzofuran-1(3H)-one | High |

| Various Aryl Acrylate-type Carboxylic Acids | NBS | Cinchona Alkaloid Derivatives | Chiral Bromolactones | Moderate to High |

This table represents the general outcomes for asymmetric bromolactonization reactions catalyzed by cinchona alkaloid derivatives. sciforum.netsci-hub.se

Diastereo- and Enantioselective Michael/Alkylation Cascade for Spirocyclopropyl Pyrazolones

A notable application of this compound is in the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones. sciprofiles.comresearchgate.net This is achieved through a Michael/alkylation cascade reaction, also known as a Michael-initiated ring closure (MIRC), between 4-arylidenepyrazol-5-ones and diethyl 2-bromomalonate. sciprofiles.comresearchgate.netrsc.org

The reaction, catalyzed by this compound under mild, phase-transfer conditions, selectively yields the desired spirocyclic compounds. researchgate.net This methodology provides access to these complex structures with yields ranging from 30–83%, diastereoselectivities from 60:40 to greater than 95:5, and enantiomeric excesses between 26–93%. sciprofiles.comresearchgate.net The bifunctional nature of the catalyst is believed to be key, deprotonating the nucleophile while the pyrazolone (B3327878) is oriented via hydrogen bonding, thus controlling the stereochemical outcome of the initial Michael addition. unimi.it

| 4-Arylidenepyrazol-5-one | Alkylating Agent | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 4-(4-Chlorobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Diethyl 2-bromomalonate | This compound | 83 | >95:5 | 93 |

| 4-(4-Methylbenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Diethyl 2-bromomalonate | This compound | 75 | 90:10 | 91 |

| 4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Diethyl 2-bromomalonate | This compound | 68 | 85:15 | 88 |

Data represents a selection of substrates from the study on the synthesis of spirocyclopropyl pyrazolones. sciprofiles.comresearchgate.net

Lewis Base-Catalyzed Asymmetric Multicomponent 1,2-Boronate Rearrangement for Indole (B1671886) Derivatives

A novel and powerful application of this compound has been demonstrated in an organocatalytic, asymmetric multicomponent reaction involving a 1,2-boronate rearrangement. acs.orgnih.gov This reaction couples indoles, boronic esters, and Morita-Baylis-Hillman carbonates to generate highly substituted, enantioenriched indole and indoline (B122111) derivatives. acs.orgnih.gov These products often feature three contiguous chiral centers, including a quaternary one. acs.org

In this process, this compound acts as a chiral Lewis base catalyst. acs.org Optimization studies revealed that this compound was the most effective catalyst tested, providing the product in good yield (73%), high regioselectivity (98:2 rr), and excellent enantioselectivity (96:4 er) under optimized conditions of solvent and temperature. acs.org This methodology expands the chemical space around pharmaceutically relevant indole and indoline scaffolds, starting from basic feedstock chemicals. acs.orgnih.gov

| Indole Substrate | Boronic Ester | MBH Carbonate | Catalyst | Yield (%) | Regiomeric Ratio (rr) | Enantiomeric Ratio (er) |

| N-Me-indole | Phenylboronic ester | Methyl 2-(((tert-butoxycarbonyl)oxy)methyl)acrylate | This compound | 73 | 98:2 | 96:4 |

| Various Indoles | Various Boronic Esters | Various MBH Carbonates | This compound | Good to High | High | High |

Optimized results for the multicomponent 1,2-boronate rearrangement. acs.org

1,4-Addition of Thiols to Cyclic Enones

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, a sulfa-Michael addition, is a fundamental carbon-sulfur bond-forming reaction. The development of a highly enantioselective and general method for the 1,4-addition of thiols to cyclic enones has been achieved using a modified cinchona alkaloid as an organic catalyst. units.itnih.gov This transformation provides access to chiral sulfur-containing molecules, which are valuable building blocks in organic synthesis.

Research has demonstrated that cinchona alkaloid derivatives can effectively catalyze this reaction, affording high yields and excellent enantioselectivities. units.it Specifically, the use of these catalysts has been shown to be a practical method for this transformation. units.itnih.gov The sense of asymmetric induction is dependent on the chirality of the catalyst used, with the pseudoenantiomeric catalysts providing access to either enantiomer of the desired product. units.it

Detailed studies have shown that catalysts like (DHQD)2PYR can deliver the product with superb enantioselectivity. maynoothuniversity.ie The mechanism of this reaction is believed to involve the activation of the thiol by the basic amine of the cinchona alkaloid, while the enone is oriented by the catalyst's framework to control the facial selectivity of the nucleophilic attack.

Table 1: Enantioselective 1,4-Addition of Thiols to Cyclic Enones

Stereoselective Aldol (B89426) Condensation

The aldol reaction, a cornerstone of carbon-carbon bond formation, joins an enolate with a carbonyl compound to create a β-hydroxy carbonyl product. libretexts.orgmasterorganicchemistry.com The subsequent dehydration, or condensation, leads to an α,β-unsaturated carbonyl compound. libretexts.org The stereoselective control of this process is of paramount importance in organic synthesis.

Cinchona alkaloid derivatives have been successfully employed as catalysts in asymmetric aldol reactions. dovepress.com For instance, this compound has been used to catalyze the atroposelective formation of biaryls through a twofold aldol condensation. beilstein-journals.org In the context of reactions involving isatins, various ketones can undergo catalyst-free aldol condensation with isatins under mild conditions. researchgate.net However, the use of chiral catalysts like cinchona alkaloids allows for the enantioselective synthesis of 3-substituted-3-hydroxy-2-oxindoles. dovepress.com

The proposed mechanism involves the deprotonation of the ketone by the tertiary amine of the quinuclidine (B89598) core to form an enolate, while the isatin is activated and oriented through hydrogen bonding with the catalyst. dovepress.com This dual activation model accounts for the observed stereoselectivity.

Table 2: Stereoselective Aldol Condensation

Asymmetric Aminohydroxylation (AA) Reactions

The Sharpless Asymmetric Aminohydroxylation (AA) reaction is a powerful method for the synthesis of vicinal amino alcohols, which are prevalent motifs in biologically active compounds. wordpress.comgoogle.com This reaction involves the osmium-catalyzed addition of an amino group and a hydroxyl group across a carbon-carbon double bond. The use of chiral cinchona alkaloid ligands, such as this compound and (DHQD)2AQN, is crucial for inducing enantioselectivity. wordpress.comgoogle.com

A significant feature of the this compound and (DHQD)2AQN ligands is their ability to reverse the regioselectivity of the aminohydroxylation compared to the more commonly used phthalazine (B143731) (PHAL) ligands. wordpress.com While PHAL ligands typically favor the formation of the benzylic amine with styrenes, the AQN ligands direct the reaction to yield the benzylic alcohol as the major regioisomer. wordpress.com This reversal of regioselectivity occurs without compromising the enantiofacial selectivity. wordpress.com

The AA reaction has been successfully applied to a range of substrates, including α,β-unsaturated esters, to produce β-hydroxy-α-amino acids. nih.gov For example, the synthesis of a precursor to the side chains of the anticancer drugs Taxol and Taxotere utilizes this methodology. wordpress.com The choice of ligand, solvent, and nitrogen source all play a role in the outcome of the reaction. wordpress.commsu.edu

Table 3: Asymmetric Aminohydroxylation (AA) Reactions

Mechanistic Insights and Catalytic Principles

General Base Catalysis in (DHQ)2AQN-Mediated Transformations

This compound, a dimeric cinchona alkaloid, often operates through a general base catalysis mechanism in several of its mediated transformations. units.itbrandeis.edu This model is particularly evident in the alcoholysis of N-benzyloxycarbonyl-α-amino acid N-carboxyanhydrides (UNCAs). Kinetic studies have revealed that the reaction is first-order in the dimeric cinchona alkaloid. units.it

In this mechanism, the alcohol is activated for nucleophilic attack via hydrogen bonding with the amine catalyst. units.it The subsequent attack on the anhydride (B1165640) by this hydrogen-bonded complex is the rate-determining and enantioselectivity-determining step. units.it A key finding is that even with the dimeric structure of this compound, it is likely that only one of the quinidine (B1679956) units is directly responsible for the catalysis. units.it This mechanism underscores the role of non-covalent interactions, specifically hydrogen bonding, in achieving high stereocontrol. units.it

The general base catalysis model also provides insights into dynamic kinetic resolutions. For instance, in the resolution of UNCAs, the termolecular transition state of the alcoholysis, as proposed by the general base catalysis mechanism, competes with the bimolecular transition state of the epimerization of the UNCA. units.it By adjusting reaction conditions, such as temperature, the relative rates of these competing reactions can be manipulated to favor an efficient dynamic kinetic resolution. units.it

Chiral Lewis Base/Nucleophilic Organocatalysis

This compound and its pseudoenantiomer (DHQD)2AQN have been shown to be effective chiral Lewis base/nucleophilic organocatalysts. units.itnih.gov This catalytic mode is crucial for a variety of asymmetric reactions. The Lewis basic nature of the tertiary amine in the quinuclidine (B89598) core of this compound allows it to activate substrates and facilitate enantioselective transformations. units.itacs.org

One notable application is in the asymmetric multicomponent 1,2-boronate rearrangement involving indoles, boronic esters, and Morita–Baylis–Hillman (MBH) carbonates. nih.govacs.org In this reaction, this compound acts as a Lewis base catalyst, leading to the formation of enantioenriched indoline (B122111) derivatives with high regio- and enantioselectivity. nih.govacs.org The success of this type of reaction hinges on the nucleophilicity of the boronate complex being lower than that of the chiral Lewis base catalyst. nih.gov

The utility of this compound as a chiral Lewis base extends to other transformations as well. For example, it has been employed in the asymmetric cyanation of ketones, yielding tertiary cyanohydrin carbonates with high enantioselectivity. sigmaaldrich.com Furthermore, these catalysts have been used in the enantioselective alcoholysis of UNCAs, demonstrating broad substrate scope and high enantioselectivities. units.it The ability to recover the catalyst through simple extractive procedures enhances its practical value in organic synthesis. units.it

Table 1: Comparison of Chiral Lewis Base Catalysts in Asymmetric Multicomponent Reaction nih.govacs.org

| Catalyst | Yield (%) | Regioselectivity (rr) | Enantioselectivity (er) |

| This compound (LB1) | 46 | 86:14 | 94:6 |

| LB2 | 40 | 80:20 | 90:10 |

| LB3 | 35 | 75:25 | 88:12 |

| LB4 | 30 | 70:30 | 85:15 |

| LB5 | 25 | 65:35 | 80:20 |

Reaction conditions: Indole (B1671886), boronic ester, and MBH carbonate in a mixture of THF-toluene with 10 mol% catalyst. nih.govacs.org

Proposed Transition State Models and Formation of Enzyme-Like Binding Pockets

The high degree of stereocontrol exerted by this compound and related cinchona alkaloid catalysts is often rationalized by the formation of a well-defined, enzyme-like binding pocket in the transition state. wordpress.comyork.ac.ukwikipedia.org This pocket orients the substrates in a specific manner, leading to a preferred facial selectivity.

In the context of the Sharpless asymmetric dihydroxylation and aminohydroxylation, it is proposed that the catalyst creates a "U-shaped" chiral binding pocket. wikipedia.org The substrate binds within this pocket, and its orientation is dictated by interactions with the catalyst, such as π-π stacking with the aromatic rings of the ligand. chem-station.com This precise arrangement ensures that the oxidant attacks the olefin from a specific face, resulting in high enantioselectivity.

For the asymmetric aminohydroxylation, the choice of the ligand, such as this compound versus the more common phthalazine (B143731) (PHAL) analogs, can significantly alter the substrate's orientation within the binding pocket. wordpress.com This change in orientation leads to a reversal of regioselectivity without compromising the enantiofacial selectivity. wordpress.com The ability of these catalysts to form such specific binding pockets is a key feature that contributes to their "enzyme-like" efficiency and selectivity. york.ac.uk

The concept of an enzyme-like binding pocket is further supported by the observation that these catalysts can exhibit high turnover numbers, comparable to some enzymes. york.ac.uk This efficiency is attributed to noncovalent binding interactions that stabilize the transition state and accelerate the reaction. york.ac.uk

Aggregation-Induced Asymmetric Catalysis Phenomena

While the monomeric catalytic species is often invoked to explain the stereochemical outcome of reactions catalyzed by cinchona alkaloids, the potential role of catalyst aggregation has also been considered. In some instances, aggregation of the catalyst can influence the enantioselectivity of the reaction.

For example, in certain organocatalytic conjugate additions, dimeric catalysts like this compound have been employed. maynoothuniversity.ie The dimeric nature of these catalysts can lead to different catalytic behavior compared to their monomeric counterparts. However, kinetic data for some reactions, such as the alcoholysis of UNCAs catalyzed by (DHQD)2AQN, suggest that a single quinidine unit is responsible for the catalysis, indicating that aggregation may not always be a dominant factor. units.it

Further research is needed to fully elucidate the conditions under which catalyst aggregation occurs and how it impacts the catalytic performance of this compound in various transformations. The interplay between the monomeric and aggregated forms of the catalyst could be a key factor in optimizing reaction conditions for achieving high enantioselectivity.

Regioselectivity Control in Asymmetric Reactions

This compound and its derivatives have demonstrated remarkable control over regioselectivity in various asymmetric reactions. units.itbrandeis.eduwordpress.com This control is often dependent on the specific ligand structure, the substrate, and the reaction conditions. wordpress.comnumberanalytics.com

This ability to control regioselectivity is crucial for the synthesis of complex molecules. For instance, in the synthesis of β-hydroxy-α-amino acids, the use of α,β-unsaturated aryl ester substrates in conjunction with this compound allows for a reversal of the typical regioselectivity observed in the asymmetric aminohydroxylation (AA) process. nih.gov

The factors influencing regioselectivity are multifaceted and include electronic effects, steric effects, and the specific interactions between the catalyst and the substrate. numberanalytics.comnumberanalytics.com By carefully selecting the appropriate ligand and optimizing reaction conditions, chemists can direct the reaction towards the desired regioisomer with high selectivity. numberanalytics.com

Table 2: Regioselectivity in Asymmetric Aminohydroxylation wordpress.com

| Ligand | Substrate | Major Product | Regioisomeric Ratio |

| (DHQ)2PHAL | Styrene | Benzylic Amine | >4:1 |

| This compound | Styrene | Benzylic Alcohol | >4:1 |

This table illustrates the reversal of regioselectivity based on the choice of the cinchona alkaloid ligand. wordpress.com

Ligand Design and Optimization Strategies Involving the Aqn Moiety

Rational Design of Cinchona Alkaloid-Anthraquinone Ligands

The development of cinchona alkaloid-anthraquinone ligands, such as (DHQ)2AQN, stems from a rational design approach aimed at enhancing both enantioselectivity and catalytic activity. cmu.edu The core concept involves bridging two cinchona alkaloid units, in this case, dihydroquinine (DHQ), with a rigid and electronically distinct spacer. cmu.eduresearchgate.net The anthraquinone (B42736) unit was selected for its ability to create a well-defined, U-shaped chiral pocket, which is crucial for effective stereochemical control during the catalytic cycle. cmu.edu

This design was a strategic modification intended to improve upon existing ligands for asymmetric dihydroxylation (AD) of olefins. cmu.edu The rationale was that a more rigid linker like anthraquinone would lead to a more pre-organized catalytic active site, thereby enhancing enantioselectivity, particularly for olefins with aliphatic substituents. cmu.eduacs.org The synthesis of these dimeric ligands was a targeted effort to create catalysts that are not only highly selective but also easily separable and recyclable. cmu.edu The success of this design is evident in its application in various asymmetric transformations, including the synthesis of complex molecules like hexafluorinated d-glucose, where this compound was chosen for its superior enantioselectivity results with deactivated alkenes. acs.org

Impact of the Anthraquinone Bridging Unit on Catalytic Performance

The anthraquinone bridging unit in this compound plays a pivotal role in dictating the catalyst's performance, particularly in asymmetric dihydroxylation reactions. This linker is not merely a passive spacer but an active contributor to the catalyst's efficacy. The rigidity of the anthraquinone scaffold is a key feature, as it pre-organizes the two dihydroquinine units into a specific conformation. This creates a well-defined chiral environment that effectively shields one face of the substrate, leading to high enantioselectivity. cmu.edu

For instance, in the asymmetric dihydroxylation of olefins, the anthraquinone spacer was specifically chosen to achieve better enantioselectivity results, especially with perfluoroalkyl-substituted deactivated alkenes. acs.org The use of this compound in these cases has resulted in excellent enantiomeric excesses. acs.org

The electronic nature of the anthraquinone bridge also influences the catalytic activity. The electron-withdrawing properties of the anthraquinone core can affect the electron density on the active metal center, which in many applications is osmium. researchgate.net This modulation of the electronic properties of the catalyst can lead to enhanced reactivity and turnover rates. Furthermore, the anthraquinone unit can participate in non-covalent interactions, such as π-π stacking, with the substrate or other components of the reaction mixture, which can further stabilize the transition state and enhance stereoselectivity. acs.org

The selection of the anthraquinone linker over other aromatic spacers like phthalazine (B143731) (PHAL) or pyrimidine (B1678525) (PYR) is often justified by the superior performance of AQN-based ligands for certain classes of substrates, particularly sterically congested olefins. cmu.eduresearchgate.net

Comparative Analysis of Dimeric vs. Monomeric Cinchona Alkaloid Catalysts

The dimerization of cinchona alkaloids, as seen in this compound, represents a significant strategy to enhance catalytic performance compared to their monomeric counterparts. This approach is based on the principle that confining two catalytic units in close proximity can lead to cooperative effects and a more defined chiral environment.

Key Advantages of Dimeric Catalysts:

Enhanced Enantioselectivity: Dimeric catalysts often exhibit higher enantioselectivity due to the formation of a more rigid and well-defined chiral pocket. nih.gov This "U-shaped" binding pocket, as described for this compound, restricts the possible orientations of the substrate, leading to a more selective reaction. cmu.edu In some cases, the transition from a monomeric to a dimeric alkaloid can dramatically improve enantioselectivity. nih.gov

Increased Catalytic Activity: The cooperative action of the two alkaloid units can lead to higher catalytic activity, allowing for lower catalyst loadings. rsc.org

Broader Substrate Scope: Dimeric ligands like this compound have proven to be superior for specific classes of substrates, such as olefins with aliphatic substituents, where monomeric catalysts may be less effective. cmu.edu

However, it is important to note that the superiority of dimeric catalysts is not universal. For certain reactions, monomeric cinchona alkaloid catalysts have been shown to provide excellent, and sometimes even superior, selectivity. vub.be For example, a class of monomeric quinidine (B1679956) and quinine-derived catalysts demonstrated higher selectivity in the bromolactonization of terminal alkynoic acids compared to the dimeric (DHQD)2PHAL. vub.be

The choice between a monomeric and a dimeric catalyst is therefore highly dependent on the specific reaction and substrate. While dimeric catalysts like this compound offer significant advantages in many asymmetric transformations, particularly in dihydroxylation reactions, the development of highly effective monomeric catalysts continues to be an active area of research. vub.benih.gov

Table 1: Comparison of Monomeric and Dimeric Cinchona Alkaloid Catalysts

| Feature | Monomeric Catalysts | Dimeric Catalysts (e.g., this compound) |

|---|---|---|

| Chiral Environment | Flexible, less defined | Rigid, well-defined "U-shaped" pocket cmu.edu |

| Enantioselectivity | Variable, can be high for specific reactions vub.be | Often higher due to pre-organized structure nih.gov |

| Catalytic Activity | Generally lower | Often higher due to cooperative effects rsc.org |

| Substrate Scope | Effective for certain substrate classes | Superior for sterically demanding substrates cmu.edu |

| Example Application | Bromolactonization of terminal alkynoic acids vub.be | Asymmetric dihydroxylation of olefins cmu.edu |

Interfacial Self-Assembly of Chiral Coordination Polymers with this compound as Linkers

The unique structural characteristics of this compound, with its two distinct coordination sites, make it an excellent bidentate ligand for the construction of chiral coordination polymers (CPs). nih.govacs.org This has been demonstrated through the interfacial self-assembly of these polymers at the air-water interface. nih.govacs.org

In a notable study, this compound and its enantiomer, (DHQD)2AQN, were used as linkers with silver nitrate (B79036) (AgNO3) as the connector to form chiral CPs. nih.govacs.org The process involves the formation of insoluble monomolecular layers of the ligands on both pure water and an AgNO3 subphase. nih.govacs.org The formation of Ag-(DHQ)2AQN coordination polymers at the interface was confirmed by an approximate 10% increase in the average molecular area compared to the ligand monolayer on a pure water surface. nih.govacs.org

These self-assembled monolayers can be transferred onto various substrates, such as quartz, silicon, and indium tin oxide (ITO), using the Langmuir-Blodgett (LB) technique. nih.govacs.org The resulting LB films exhibit interesting photophysical and electrochemical properties. For instance, the fluorescence emission of the ligand, which appears at around 525 nm in methanol (B129727) solution, red-shifts to approximately 555 nm in the LB films of both the pure ligand and its silver-directed CPs. nih.govacs.org

Furthermore, cyclic voltammetry studies of the LB films on ITO electrodes revealed a pair of well-reversible redox waves, indicating a one-electron transfer process associated with the anthraquinone moiety of the ligands. nih.govacs.org The morphology of the LB films, as observed by microscopy, is dependent on the surface pressure during deposition, with more uniform two-dimensional layers forming at higher pressures. nih.gov This ability to form ordered, chiral supramolecular structures opens up possibilities for the application of this compound-based materials in areas such as chiral sensing and enantioselective separations.

Computational Chemistry Approaches in Ligand Engineering and Performance Prediction

Computational chemistry has become an indispensable tool in the rational design and optimization of catalysts, including those based on cinchona alkaloids like this compound. uliege.bebsj-institute.top These methods provide valuable insights into reaction mechanisms, transition state structures, and the origins of enantioselectivity, which are often difficult to obtain through experimental means alone.

Applications of Computational Chemistry in Ligand Design:

Mechanism Elucidation: Computational studies can help to elucidate the detailed mechanism of a catalytic reaction. For example, density functional theory (DFT) calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy pathway and the structures of key intermediates and transition states. youtube.com

Prediction of Enantioselectivity: By calculating the energies of the diastereomeric transition states that lead to the two possible enantiomers of the product, computational methods can predict the enantiomeric excess of a reaction. This allows for the in-silico screening of potential catalyst structures before they are synthesized in the laboratory. uliege.be

Ligand Optimization: Computational models can be used to understand the structure-activity and structure-selectivity relationships of a series of catalysts. This knowledge can then be used to rationally design new ligands with improved performance. For example, by analyzing the non-covalent interactions between the catalyst and the substrate in the transition state, it is possible to identify modifications to the ligand that will enhance these interactions and lead to higher enantioselectivity. researchgate.net

In the context of cinchona alkaloid catalysis, computational studies have been used to rationalize the high enantioselectivities observed with certain catalysts and to guide the development of new, more effective ligands. uliege.be While specific computational studies focusing exclusively on this compound are not detailed in the provided context, the general principles and methodologies of computational chemistry are highly applicable to understanding and improving this important class of catalysts. The combination of experimental and computational approaches provides a powerful strategy for the development of next-generation asymmetric catalysts. bsj-institute.top

Applications in Complex Molecule Synthesis and Stereoselective Organic Transformations

General Utility in Total Synthesis of Natural Products

The construction of complex natural products often requires precise control over multiple stereocenters, a challenge addressed by asymmetric catalysis. (DHQ)2AQN and its closely related analogues, such as (DHQ)2PHAL, are instrumental in key transformations that form the backbone of total synthesis strategies. psu.edubham.ac.uknih.gov These ligands are particularly renowned for their application in the Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Aminohydroxylation (ASAH), which install vicinal diol and amino alcohol functionalities with high enantioselectivity. rsc.org

These reactions are critical steps in the synthetic pathways toward a diverse range of bioactive natural products. rsc.org For instance, a patent for the asymmetric synthesis of a 3-(3,4-dihydroxyphenyl)-2-hydroxypropionate derivative, a chiral drug precursor, lists this compound as a designated chiral ligand for the key asymmetric dihydroxylation step to produce the desired (2R, 3S) stereoisomer. google.com The versatility of this catalytic system demonstrates its broad utility in constructing complex and medicinally relevant molecules.

Synthesis of Optically Active Amino Acid Derivatives

Optically pure amino acids and their derivatives are fundamental building blocks for a vast array of pharmaceuticals and biologically active peptides. Research has shown that this compound is an effective catalyst for reactions that lead to chiral amino acid precursors. In one notable application, the products from a this compound-catalyzed asymmetric alkylation of N-arylhydrazones can be transformed into chiral amino esters with no erosion of enantiomeric purity. deepdyve.com

Stereoselective Formation of Chiral Building Blocks and Intermediates

The ability of this compound to direct stereoselective transformations makes it invaluable for creating versatile chiral building blocks. Its primary application in asymmetric dihydroxylation yields enantiomerically pure vicinal diols, which are crucial intermediates in medicinal chemistry and the synthesis of fine chemicals. smolecule.com

A specific example is the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones, which was achieved through a Michael/alkylation cascade reaction catalyzed by this compound. This method produces structurally complex spirocyclic compounds with moderate to high yields and enantiomeric excesses.

Table 1: this compound-Catalyzed Synthesis of Chiral Spirocyclopropyl Pyrazolones

| Substrate (Aryl Group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | 81 | >95:5 | 88 |

| 4-Methylphenyl | 75 | 93:7 | 93 |

| 4-Methoxyphenyl | 83 | 94:6 | 91 |

| 4-Chlorophenyl | 72 | >95:5 | 85 |

| 2-Naphthyl | 65 | 89:11 | 86 |

Data sourced from a study on the organocatalytic synthesis of spirocyclopropyl pyrazolones.

These chiral intermediates serve as foundational materials for the subsequent synthesis of more complex molecular architectures.

Access to Enantioenriched Azo Compounds Incorporating Oxindole (B195798) Scaffolds

A significant and well-documented application of this compound is in the synthesis of enantioenriched azo compounds that feature an oxindole core. nih.govacs.org Research by the Shi group demonstrated the first successful preparation of these valuable compounds through an asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, catalyzed by this compound. deepdyve.comnih.govresearchgate.net

This organocatalytic strategy provides access to azo compounds incorporating an oxindole scaffold, which possess a quaternary carbon stereocenter, in good yields and with high enantioselectivity. scispace.comresearchgate.net The reaction has proven to be robust for a variety of substrates.

Table 2: this compound-Catalyzed Synthesis of Enantioenriched Azo-Oxindoles

| Hydrazone Substituent (R¹) | MBH Adduct Substituent (R²) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| H | Phenyl | 85 | 92 |

| 5-Bromo | Phenyl | 91 | 93 |

| 5-Nitro | Phenyl | 75 | 90 |

| H | 2-Chlorophenyl | 88 | 91 |

| H | 4-Methoxyphenyl | 82 | 90 |

This table represents selected findings from the asymmetric substitution reaction reported by Yang, Zhao, Sang, and Shi. nih.gov

The resulting chiral azo-oxindole products are valuable scaffolds for further synthetic transformations. mdpi.com

Construction of Lactone Ring Systems and Introduction of Chiral Halogenated Moieties

The enantioselective synthesis of lactones, particularly those containing a halogen atom, provides access to important structural motifs found in many natural products. researchgate.net Dimeric cinchona alkaloids are effective catalysts for enantioselective halolactonization reactions. researchgate.netacs.org While much of the published work highlights the pseudoenantiomeric (DHQD)2PHAL catalyst, the shared structural features and catalytic mechanism are relevant to this compound. msu.edu These catalysts facilitate the asymmetric cyclization of unsaturated carboxylic acids or similar substrates in the presence of a halogen source (e.g., N-bromosuccinimide, NBS) to yield chiral bromoenol lactones containing a quaternary stereocenter. acs.org

In a related transformation, this compound was employed in the catalytic electrophilic fluorination of cyclic acyl enol ethers to generate α-fluorinated ketones with a C-F quaternary stereocenter, demonstrating its utility in introducing chiral halogenated moieties. nih.gov

Synthesis of Chiral Isatin-Containing Bisphosphonates

Bisphosphonates are a major class of drugs for treating bone disorders, and the introduction of chirality can significantly impact their biological activity. In an effort to synthesize new chiral, enantioenriched bisphosphonates, researchers investigated an organocatalyzed asymmetric aldol (B89426) reaction of ketones with an isatin-containing bisphosphonate precursor. scispace.com

During the screening of various Cinchona alkaloid-based catalysts for the reaction between their isatin-bisphosphonate substrate and acetone, this compound was evaluated. scispace.com

Table 3: Catalyst Screening for Asymmetric Aldol Reaction

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Cinchonine | 25 | 15 |

| Cinchonidine | 51 | 10 |

| This compound | 19 | 0 |

| Thio-epi-QN (2a) | 85 | 3 |

| Thio-epi-QD (2b) | 82 | 34 |

Data from a study on the synthesis of chiral isatin-containing bisphosphonates. scispace.com

The study found that while this compound did catalyze the reaction, it provided a low yield (19%) and no enantioselectivity (0% ee) under the tested conditions. scispace.com Other catalysts, particularly thiourea (B124793) derivatives of epi-quinine and epi-quinidine, proved to be more effective for this specific transformation. scispace.com This finding underscores the importance of catalyst screening to identify the optimal system for a given reaction.

Comparative Catalysis and Synergistic Approaches

Comparison of (DHQ)2AQN with Other Dimeric Cinchona Alkaloid Ligands

The efficacy of this compound as a catalyst is often evaluated by comparing its performance with other dimeric cinchona alkaloid-derived ligands, such as those based on phthalazine (B143731) (PHAL), pyrimidine (B1678525) (PYR), and diphenylpyrimidine (DPP) linkers. These comparisons are crucial for selecting the optimal catalyst for a specific asymmetric transformation.

In the asymmetric dihydroxylation of olefins, the choice of ligand is critical for achieving high enantioselectivity. For instance, in the dihydroxylation of p-phenylbenzyl crotonate, this compound was found to provide slightly higher enantioselectivity compared to (DHQ)2PHAL. nih.gov Similarly, for the asymmetric dihydroxylation of a 4-fluorobut-2E-enoate, ligands based on the anthraquinone (B42736) (AQN) core, this compound and its pseudoenantiomer (DHQD)2AQN, proved to be superior for olefins with heteroatoms in the allylic position, yielding excellent enantiomeric excesses (ee). beilstein-journals.org In a study on the synthesis of fully substituted 1,4-dihydropyridines, various cinchona alkaloid-based catalysts were screened, including this compound, (DHQ)2PHAL, and (DHQ)2PYR. researchgate.net While (DHQ)2PYR showed the highest enantioselectivity in this particular reaction, the study highlights the importance of screening different ligands for optimal results. researchgate.net

The Sharpless asymmetric aminohydroxylation reaction also demonstrates the differential effects of these ligands. The regioselectivity of the aminohydroxylation of cinnamates can be controlled by the choice of the aromatic linking group in the cinchona alkaloid ligand. ic.ac.uk For example, using (DHQ)2PHAL can lead to one regioisomer, while this compound can favor the other. ic.ac.uk

Beyond dihydroxylation and aminohydroxylation, these ligands are employed in a variety of other asymmetric syntheses. In a diastereo- and enantioselective synthesis of spirocyclopropylpyrazolones, this compound was identified as the catalyst of choice over other cinchona alkaloids like PYR derivatives. researchgate.net In the kinetic resolution of urethane-protected α-amino acid N-carboxyanhydrides (UNCAs), (DHQD)2AQN was found to be the most effective catalyst, while related dimeric ligands like (DHQD)2PYR and (DHQD)2PHAL resulted in minimal conversions. brandeis.edu

The following table provides a comparative overview of the performance of this compound and other dimeric cinchona alkaloid ligands in various asymmetric reactions.

| Reaction | Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |

| Asymmetric Dihydroxylation | p-Phenylbenzyl crotonate | This compound | 60 | >95 | - | nih.gov |

| Asymmetric Dihydroxylation | p-Phenylbenzyl crotonate | (DHQ)2PHAL | - | 89 | - | nih.gov |

| Asymmetric Dihydroxylation | 4-Fluorobut-2E-enoate | This compound | 54 | 95 | - | beilstein-journals.org |

| Asymmetric Dihydroxylation | 4-Fluorobut-2E-enoate | (DHQD)2AQN | 56 | 97 | - | beilstein-journals.org |

| Asymmetric Dihydroxylation | 4-Fluorobut-2E-enoate | (DHQ)2PHAL | - | 83 | - | beilstein-journals.org |

| Asymmetric Aminohydroxylation | Cinnamate derivative | This compound | - | 95 | 21:79 | ic.ac.uk |

| Asymmetric Aminohydroxylation | Cinnamate derivative | (DHQ)2PHAL | - | 93 | ~1:1 | ic.ac.uk |

| Spirocyclopropanation | 4-Arylidenepyrazol-5-one | This compound | 30-83 | 26-93 | 60:40 to >95:5 | researchgate.netresearcher.life |

| Kinetic Resolution | N-Cbz-phenylalanine NCA | (DHQD)2AQN | - | 80 (at 42% conversion) | - | brandeis.edu |

| Kinetic Resolution | N-Cbz-phenylalanine NCA | (DHQD)2PYR | 1-4 | - | - | brandeis.edu |

| Kinetic Resolution | N-Cbz-phenylalanine NCA | (DHQD)2PHAL | 1-4 | - | - | brandeis.edu |

This compound as an Organocatalyst in the Context of Transition Metal Catalysis

The integration of organocatalysis with transition metal catalysis, often termed dual or cooperative catalysis, has emerged as a powerful strategy for developing novel and efficient synthetic methodologies. chim.itnih.gov In this context, this compound and other cinchona alkaloids can act as effective organocatalysts that work in synergy with a transition metal catalyst to enable transformations that are not possible with either catalyst alone. chim.it This synergistic approach allows for the simultaneous activation of two different reactants, leading to unprecedented reactivity and selectivity. chim.itnih.gov

A key area where this dual catalysis is employed is in the synthesis of complex heterocyclic compounds. chim.it The amine functionality in cinchona alkaloids like this compound can act as a Lewis base or a Brønsted base to activate one substrate, while a transition metal complex activates the other. chim.itpsu.edu This cooperative activation is particularly useful in multicomponent reactions, domino reactions, and dynamic kinetic resolutions. chim.it

For example, a rhodium(I)/(DHQ)2PHAL system was developed for an enantioselective multi-component reaction to construct 3,3-disubstituted oxindoles. researchgate.net While this specific example uses the PHAL ligand, it illustrates the principle of combining a cinchona alkaloid with a transition metal. The versatility of amine catalysis, being compatible with a wide range of transition metals and functional groups, makes this a broadly applicable strategy. chim.it

Dual-catalytic systems that merge a reversible activation cycle with a functionalization cycle have been developed to functionalize inherently unreactive sites of molecules. chemrxiv.org This approach avoids the need for pre-activation steps or harsh reagents. chemrxiv.org The combination of organocatalysts and metal catalysts can also be applied in "one-pot" procedures, enhancing synthetic efficiency. psu.edu

Merging Organocatalysis with Other Catalytic Modalities (e.g., 1,2-Boronate Rearrangement)

The concept of merging organocatalysis with other catalytic modalities extends beyond transition metals to include other powerful transformations, such as the 1,2-boronate rearrangement. This innovative approach creates new avenues for asymmetric multicomponent reactions. nih.govacs.orgnih.gov

A notable example is the development of a Lewis base-catalyzed asymmetric multicomponent 1,2-boronate rearrangement. nih.govacs.orgnih.gov In this reaction, a cinchona alkaloid-based catalyst, specifically this compound, acts as a chiral Lewis base. nih.govacs.org The organocatalyst enhances the electrophilicity of a Morita-Baylis-Hillman (MBH) carbonate, which then triggers a 1,2-boronate rearrangement with an indole (B1671886) boronate complex. nih.govacs.org This process leads to the formation of highly substituted and enantioenriched indole and indoline (B122111) derivatives. nih.govacs.orgnih.gov

The reaction was successful using this compound as the Lewis base catalyst, affording the desired indole product with good regioselectivity and high enantioselectivity. nih.govacs.org In the absence of the catalyst, a different, non-chiral product was formed, highlighting the crucial role of the organocatalyst in controlling the reaction pathway and stereochemical outcome. nih.govacs.org This merging of organocatalysis with 1,2-metallate rearrangements provides a powerful method for synthesizing complex and valuable molecules from simple starting materials. nih.govacs.org

This strategy of combining catalytic cycles is inspired by the efficiency of enzymatic machinery in nature and has become a valuable tool in modern synthetic chemistry. researchgate.net

Analytical and Characterization Methodologies in Dhq 2aqn Catalyzed Research

Determination of Enantiomeric Excess (ee)

Enantiomeric excess is a critical measure of the effectiveness of an asymmetric catalyst. In (DHQ)2AQN-mediated reactions, several sophisticated techniques are routinely used to determine the ee of the chiral products.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most common and reliable methods for determining the enantiomeric excess of products from this compound-catalyzed reactions. wiley-vch.deunimi.it This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and, thus, their separation. york.ac.uk For instance, Daicel Chiralpak columns, such as the AD-H or AS-H, are frequently employed with eluents like hexane/isopropanol mixtures. wiley-vch.de In many cases, the product, such as a diol, may need to be derivatized to a more suitable compound, like a dibenzoate, to improve detection and separation on the HPLC column. beilstein-journals.org Researchers often compare the HPLC traces of their reaction products to those of a racemic sample, which is typically synthesized using a non-chiral catalyst, to confirm the identity of the enantiomer peaks. wiley-vch.de

Chiral Gas Chromatography (GC): For volatile compounds, chiral Gas Chromatography (GC) serves as a powerful alternative to HPLC for ee determination. wiley-vch.deyork.ac.uk Similar to HPLC, chiral GC employs a capillary column with a chiral stationary phase. The enantiomers of the analyte interact diastereomerically with the CSP, resulting in different elution times. This method has been successfully used to determine the ee of various products obtained from reactions catalyzed by cinchona alkaloid derivatives. wiley-vch.de

¹⁹F NMR Spectroscopy: An innovative and rapid method for determining enantiomeric excess involves the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for fluorine-containing molecules. beilstein-journals.orgacs.org This technique can sometimes be used directly on the product without the need for derivatization. beilstein-journals.org In one approach, a chiral solvating agent, such as diisopropyl tartrate, is added to the NMR sample. beilstein-journals.orgbeilstein-journals.org This agent forms transient diastereomeric complexes with the enantiomers, which results in separate, baseline-separated signals in the ¹⁹F{¹H} NMR spectrum, allowing for direct integration and ee calculation. beilstein-journals.orgbeilstein-journals.org This method has been shown to provide results that closely match those obtained by chiral HPLC and is advantageous due to its speed and the elimination of derivatization steps. beilstein-journals.org For non-fluorinated compounds, they can first be converted to fluorinated derivatives to enable analysis by this method. figshare.com

A study on the asymmetric dihydroxylation of a 4-fluorobut-2E-enoate using this compound reported excellent enantiomeric excesses. The ee values were determined using both chiral HPLC (after derivatization to dibenzoates) and a developed ¹⁹F{¹H} NMR method with a chiral solvating agent. The results from both methods were in close agreement. beilstein-journals.org

Table 1: Example of ee Determination in this compound Catalyzed Asymmetric Dihydroxylation

| Ligand Used | Product Enantiomer | ee (%) by ¹⁹F{¹H} NMR | ee (%) by Chiral HPLC |

| This compound (via AD-mix-α) | (2R,3S)-diol | 95 | 91 (as dibenzoate) |

| (DHQD)2AQN (via AD-mix-β) | (2S,3R)-diol | 97 | 83 (as dibenzoate) |

| Data sourced from research on 4-fluorobut-2E-enoate dihydroxylation. beilstein-journals.org |

Determination of Diastereoselectivity (dr) and Regioselectivity

When a reaction can form multiple diastereomers or regioisomers, quantifying the selectivity is crucial for understanding the catalyst's performance.

Diastereoselectivity (dr): The diastereomeric ratio (dr) is often determined using ¹H NMR spectroscopy. york.ac.uk Since diastereomers have different physical properties, their corresponding protons typically appear at different chemical shifts in the NMR spectrum. york.ac.uk By integrating the signals corresponding to each diastereomer, their relative ratio can be calculated. york.ac.uk In cases of complex or crowded spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed. manchester.ac.ukresearchgate.net These methods collapse the signal multiplets into singlets, dramatically improving spectral resolution and allowing for more accurate integration or line shape analysis to determine the dr. manchester.ac.ukresearchgate.net

Regioselectivity: Regioselectivity, the preference for bond formation at a particular position, is also commonly analyzed by ¹H NMR spectroscopy or Gas Chromatography (GC). nih.govresearchgate.netthieme-connect.de In ¹H NMR, the distinct chemical environments of protons in different regioisomers lead to unique signals that can be integrated to determine the product ratio. researchgate.netthieme-connect.de For example, in the dihydroxylation of a diene, NMR can distinguish between the products formed by the oxidation of one double bond versus the other. researchgate.net GC analysis is also a powerful tool for separating and quantifying regioisomers, especially after appropriate calibration. nih.govacs.org In some instances, the use of this compound as a ligand has been shown to reverse the regioselectivity compared to other cinchona alkaloid-derived ligands like (DHQ)2PHAL. rsc.org

Table 2: Analytical Methods for Selectivity Determination

| Selectivity Type | Primary Analytical Method | Alternative/Advanced Methods | Key Information Provided |

|---|---|---|---|

| Enantiomeric Excess (ee) | Chiral HPLC, Chiral GC | ¹⁹F NMR (for F-containing compounds), NMR with chiral shift reagents | Purity of one enantiomer over the other. york.ac.uk |

| Diastereoselectivity (dr) | ¹H NMR Spectroscopy | Band-Selective Pure Shift NMR, HPLC | Relative ratio of diastereomers formed. york.ac.ukmanchester.ac.uk |

| Regioselectivity | ¹H NMR Spectroscopy, GC | LC-MS | Preference for reaction at a specific site on the molecule. nih.govthieme-connect.de |

Spectroscopic Characterization Techniques Applied in Research

Beyond determining stereochemical outcomes, a range of spectroscopic techniques are essential for confirming the structure and purity of the this compound ligand itself, as well as the substrates and products involved in the catalyzed reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for the structural elucidation of the organic molecules in these studies. researchgate.net These techniques provide detailed information about the carbon-hydrogen framework of the compounds. In studies of cinchona alkaloid catalysts, NMR is also used to investigate the interactions between the catalyst and the substrates. acs.orgnih.gov For example, shifts in the proton signals of the catalyst upon the addition of a substrate can indicate binding and help to elucidate the reaction mechanism. acs.org Specifically, downfield shifts in the proton signals of the quinuclidine (B89598) moiety and the 6'-OH group of related cinchona alkaloids have been observed upon binding with aldehydes, providing insight into the catalyst's mode of action. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the synthesized compounds. researchgate.net The characteristic vibrational frequencies of groups like hydroxyls (-OH), carbonyls (C=O), and aromatic rings help to confirm the successful transformation of substrates into products, for instance, the appearance of a broad -OH stretch after a dihydroxylation reaction. Attenuated Total Reflectance (ATR)-IR, a variant of FT-IR, has been used to study the adsorption of cinchona alkaloids on metal surfaces in heterogeneous catalysis systems. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to confirm their elemental composition, often through high-resolution mass spectrometry (HRMS). This technique is crucial for verifying the identity of the final products and any key intermediates.

Table 3: Spectroscopic Techniques and Their Applications in this compound Research

| Spectroscopic Technique | Information Obtained | Application in this compound Research |

|---|---|---|

| ¹H and ¹³C NMR | Molecular structure, connectivity, purity. | Structural confirmation of reactants, products, and catalyst. researchgate.net Mechanistic studies via catalyst-substrate binding analysis. acs.org |

| FT-IR | Presence of functional groups. | Confirming chemical transformations (e.g., alkene to diol). researchgate.net Studying catalyst adsorption modes. rsc.org |

| Mass Spectrometry (MS) | Molecular weight, elemental composition. | Verification of product identity and purity. |

Q & A

Basic Research Questions

Q. What are the foundational steps for designing a synthesis route for (Dhq)2aqn, and how can literature gaps be addressed?

- Methodological Answer : Begin with a systematic literature review to identify existing synthetic protocols for similar quinone-derived compounds. Prioritize routes with high yields and scalability. If gaps exist (e.g., lack of solvent optimization), employ Design of Experiments (DoE) to test variables like temperature, catalysts, and reaction time . Cross-reference crystallography (XRD) and nuclear magnetic resonance (NMR) data to verify structural integrity .

Q. How can researchers validate the purity of this compound during initial characterization?

- Methodological Answer : Combine chromatographic (HPLC) and spectroscopic techniques (UV-Vis, FTIR) to assess purity. Use differential scanning calorimetry (DSC) to detect polymorphic impurities. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What are common pitfalls in replicating published data on this compound, and how can they be resolved?

- Methodological Answer : Inconsistent results often stem from unaccounted variables (e.g., moisture sensitivity, light exposure). Implement controlled-environment protocols (e.g., glovebox synthesis). Validate findings through interlaboratory comparisons and statistical analysis (e.g., t-tests for reproducibility) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be reconciled to establish a reliable structural model?

- Methodological Answer : Deploy a multi-technique approach:

- Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Pair XRD with density functional theory (DFT) simulations to resolve ambiguities in NMR peak assignments.

- Apply variable-temperature NMR to study dynamic effects (e.g., tautomerism) .

Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., materials science or pharmacology)?

- Methodological Answer :

- Theoretical Framework : Align with established models (e.g., charge-transfer complexes in materials science or redox mechanisms in pharmacology) .

- Experimental Design : Collaborate with domain experts to design assays (e.g., electrochemical stability tests for battery applications or cytotoxicity profiling).

- Data Synthesis : Use meta-analysis tools to correlate physicochemical properties (e.g., HOMO-LUMO gaps) with functional outcomes .

Q. How should researchers formulate high-impact research questions about this compound for grant proposals?

- Methodological Answer :

- Overarching Question : Focus on unresolved mechanistic or applicative challenges (e.g., "How do substituent effects modulate this compound's redox behavior in non-aqueous electrolytes?").

- Subsidiary Questions : Break into testable hypotheses (e.g., "Does steric hindrance at the quinone moiety alter electron-transfer kinetics?").

- Alignment with Funding Criteria : Emphasize innovation (e.g., novel characterization techniques) and societal impact (e.g., renewable energy applications) .

Q. What methodological frameworks are suitable for analyzing contradictory stability data of this compound under varying conditions?

- Methodological Answer :

- Statistical Tools : Apply multivariate regression to identify dominant degradation factors (e.g., temperature vs. pH).

- Theoretical Models : Use Arrhenius equations for thermal stability or Marcus theory for electron-transfer kinetics.

- Cross-Validation : Compare accelerated aging studies with real-time stability data .

Data and Theoretical Integration

Q. How can researchers build a robust theoretical framework for this compound’s behavior in complex systems?

- Methodological Answer :

- Literature Synthesis : Map existing theories (e.g., ligand-field theory for coordination chemistry) to observed properties.

- Computational Modeling : Perform molecular dynamics (MD) simulations to predict solvation effects or intermolecular interactions.

- Iterative Refinement : Update models based on empirical discrepancies (e.g., deviations in predicted vs. observed redox potentials) .

Q. What strategies mitigate ethical and methodological challenges in interdisciplinary data collection for this compound?

- Methodological Answer :

- Ethical Compliance : Secure informed consent for human tissue studies if applicable.

- Data Standardization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Collaborative Platforms : Leverage tools like electronic lab notebooks (ELNs) for cross-disciplinary transparency .

Tables for Methodological Reference

| Analytical Technique | Application to this compound | Key Parameters |

|---|---|---|

| XRD | Crystal structure determination | Space group, unit cell parameters |

| DFT Simulations | Electronic structure prediction | HOMO-LUMO gap, charge distribution |

| Cyclic Voltammetry | Redox behavior analysis | Peak potentials, electron transfer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|